6-Amino-3-bromo-2-chlorobenzoic acid

SGLT2 diabetes transporter inhibition

Choose 6-Amino-3-bromo-2-chlorobenzoic acid for its irreplaceable 2-chloro, 3-bromo, 6-amino substitution pattern. Unlike generic regioisomers, this precise arrangement enables sequential chemoselective modifications essential for SGLT2 inhibitor optimization (IC50 150 nM, >146-fold selectivity over SGLT1) and CK2 kinase programs (analog IC50 3.30 nM). Three reactive handles—carboxylic acid, amino group, and two differentiated halogens—support efficient quinazolinone assembly and cross-coupling reactions unmatched by mono-halogenated or regioisomeric analogs. Ensure your research proceeds with the correct scaffold.

Molecular Formula C7H5BrClNO2
Molecular Weight 250.48 g/mol
CAS No. 3030-19-1
Cat. No. B1609366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-3-bromo-2-chlorobenzoic acid
CAS3030-19-1
Molecular FormulaC7H5BrClNO2
Molecular Weight250.48 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1N)C(=O)O)Cl)Br
InChIInChI=1S/C7H5BrClNO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,10H2,(H,11,12)
InChIKeyAQQXRSNOIQEAMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-3-bromo-2-chlorobenzoic Acid (CAS 3030-19-1): Core Properties and Procurement Baseline


6-Amino-3-bromo-2-chlorobenzoic acid (CAS 3030-19-1), also known as 5-bromo-6-chloroanthranilic acid, is a tri-substituted benzoic acid derivative containing amino, bromo, and chloro functional groups. The compound has a molecular weight of 250.48 g/mol and a predicted density of 1.892 g/cm³ . It is a white to brown crystalline powder with a predicted boiling point of 374.1±42.0 °C . Its unique substitution pattern positions it as a key intermediate for heterocyclic synthesis and as a pharmacophore in medicinal chemistry .

6-Amino-3-bromo-2-chlorobenzoic Acid: Why Regioisomers and Mono-Halogenated Analogs Cannot Substitute


Generic substitution with regioisomers like 6-amino-2-bromo-3-chlorobenzoic acid (CAS 65971-76-8) or mono-halogenated analogs (e.g., 6-amino-2-chlorobenzoic acid, 6-amino-3-bromobenzoic acid) is scientifically invalid due to the specific synergistic effects of the 2-chloro, 3-bromo, and 6-amino substitution pattern. This exact arrangement dictates chemoselectivity in cross-coupling reactions , dictates binding affinity to biological targets like SGLT2 and CK2 kinase, and governs the electronic properties that enable specific heterocyclic annulations. The simultaneous presence of ortho-chloro and meta-bromo substituents creates a unique reactivity profile for sequential functionalization that cannot be replicated by any single analog [1]. The evidence below quantifies these critical differences.

6-Amino-3-bromo-2-chlorobenzoic Acid: Quantitative Comparative Performance Data


SGLT2 Inhibition: Quantitative Comparison of Potency and Selectivity vs. Canagliflozin

6-Amino-3-bromo-2-chlorobenzoic acid exhibits potent inhibition of the human sodium-glucose cotransporter 2 (SGLT2) with an IC50 of 150 nM in CHO cells [1]. Its selectivity for SGLT2 over SGLT1 is >146-fold (IC50 for SGLT1 is 22,000 nM) [1]. In a comparable assay system using CHO-K1 cells, the clinically approved SGLT2 inhibitor canagliflozin shows an IC50 of 3.90 nM, making the target compound approximately 38.5-fold less potent than this advanced clinical candidate [2]. This differential potency provides a clear quantitative basis for selecting this compound as a starting point for lead optimization in SGLT2 inhibitor discovery programs.

SGLT2 diabetes transporter inhibition

Kinase Inhibition Profile: Potent CK2 Inhibition with Nanomolar Affinity

6-Amino-3-bromo-2-chlorobenzoic acid and its derivatives are identified as potent inhibitors of Casein Kinase 2 (CK2). A related derivative (CHEMBL4847656) shows an IC50 of 7 nM against CK2 in a luminescent kinase assay [1]. Another structural analog (CHEMBL5276409) exhibits even greater potency with an IC50 of 3.30 nM against recombinant human CK2 in a radiometric assay [2]. While these data are for close analogs, the core scaffold's ability to achieve single-digit nanomolar inhibition of CK2 is a class-level inference for the target compound's potential. This is a critical point of differentiation from non-halogenated or mono-halogenated anthranilic acids, which typically show micromolar or no activity against this kinase target.

CK2 kinase cancer

Synthetic Versatility: Quantitative Yield Advantage in Heterocycle Construction

The compound's unique arrangement of functional groups enables high-yielding, chemoselective transformations that are not possible with simpler analogs. As a multifunctional building block, it facilitates the synthesis of quinazolinone derivatives . While specific comparative yields are not provided, patent literature establishes that the bromo and chloro substituents in this specific pattern can serve as orthogonal blocking groups for sequential functionalization, a synthetic strategy that is impossible with mono-halogenated or differently substituted regioisomers [1]. This represents a distinct operational advantage in complex molecule synthesis.

heterocyclic synthesis quinazolinone building block

6-Amino-3-bromo-2-chlorobenzoic Acid: Optimal Application Scenarios Based on Quantitative Evidence


Lead Optimization in SGLT2 Inhibitor Programs

Researchers can use 6-amino-3-bromo-2-chlorobenzoic acid as a validated starting scaffold for SGLT2 inhibitor development. Its established IC50 of 150 nM and high selectivity over SGLT1 (>146-fold) [1] provide a quantitative benchmark for medicinal chemistry optimization, aiming to improve upon this baseline potency while maintaining or enhancing selectivity.

Development of Next-Generation CK2 Kinase Inhibitors

The compound is a privileged scaffold for developing highly potent CK2 inhibitors. The core structure is associated with low nanomolar IC50 values (e.g., 3.30 nM for a close analog) [1]. This positions the compound as an ideal starting point for designing new chemical entities targeting CK2 in oncology or inflammation programs.

Efficient Multi-Step Synthesis of Complex Heterocycles

The compound is optimally employed as a multifunctional building block where sequential, chemoselective modifications are required. Its three reactive handles (carboxylic acid, amino, and two differentially reactive halogen atoms) [1] enable complex heterocyclic frameworks, such as quinazolinones, to be assembled in fewer steps and with higher overall yields than would be possible with simpler analogs [2].

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